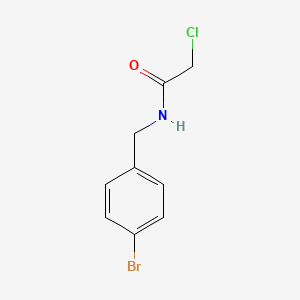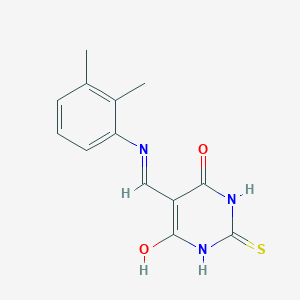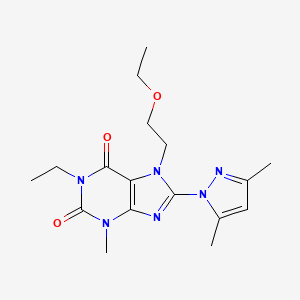![molecular formula C16H11N3O5S2 B2617104 N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide CAS No. 302548-39-6](/img/structure/B2617104.png)
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide, also known as NITD-008, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent against infectious diseases.
Mécanisme D'action
The mechanism of action of N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide involves the inhibition of RNA helicase, which is essential for viral replication. RNA helicase unwinds RNA strands during the replication process, and this compound binds to the protein, preventing it from performing its function.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue distribution.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide is its broad-spectrum antiviral activity, making it a potential candidate for the treatment of multiple infectious diseases. However, one limitation is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for the study of N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide. One potential direction is to further investigate its safety and efficacy in clinical trials. Another direction is to explore its potential as a therapeutic agent against other infectious diseases, such as influenza and Ebola. Additionally, research could focus on the development of more potent derivatives of this compound, with improved pharmacokinetic properties and selectivity for RNA helicase.
Méthodes De Synthèse
The synthesis of N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide involves the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained after purification and characterization through various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential as a therapeutic agent against infectious diseases such as dengue, Zika, and chikungunya viruses. It has been shown to inhibit the replication of these viruses by targeting the host cell protein, RNA helicase, which is essential for viral replication. This compound has also been studied for its potential as a broad-spectrum antiviral agent.
Propriétés
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S2/c20-15(11-4-2-1-3-5-11)18-16-17-10-14(25-16)26(23,24)13-8-6-12(7-9-13)19(21)22/h1-10H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVLTGFJCDGCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2617027.png)

![N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine](/img/structure/B2617029.png)
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2617030.png)

![N-(2-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2617032.png)
![2-{[2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2617034.png)




![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617043.png)
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2617044.png)